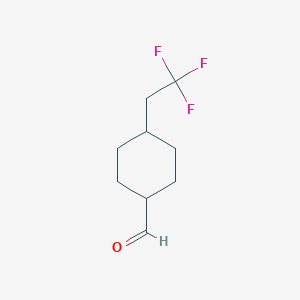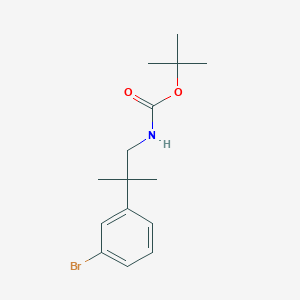
1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one typically involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazol-2-amine to form an intermediate. This intermediate is then subjected to further reactions to introduce the methoxymethyl group into the thiazole ring, ultimately yielding the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques and equipment to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and photographic sensitizers
作用機序
The mechanism by which 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one exerts its effects involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
類似化合物との比較
2-Acetylthiazole: Another thiazole derivative with similar structural features but different functional groups.
1-(4-Bromothiazol-2-yl)ethanone: Contains a bromine atom instead of the methoxymethyl group.
1-(Indolin-1-yl)-2-(thiazol-2-yl)ethan-1-one: A compound with an indole ring fused to the thiazole ring .
Uniqueness: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for various applications .
特性
分子式 |
C7H9NO2S |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
1-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-5(9)6-4-11-7(8-6)3-10-2/h4H,3H2,1-2H3 |
InChIキー |
DDYQBVUREZYFEF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CSC(=N1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)



![Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B15305574.png)




![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)

